molecular formula C8H10N2O2 B1279846 3-Amino-4-(methylamino)benzoic acid CAS No. 66315-15-9

3-Amino-4-(methylamino)benzoic acid

Cat. No. B1279846
Key on ui cas rn: 66315-15-9
M. Wt: 166.18 g/mol
InChI Key: QZZIBMYRWBVKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562854B2

Procedure details

((b) Ethyl alcohol (100 mL) was added to a flask containing 3-nitro-4-methylaminobenzoic acid (2.09 g, 10.7 mmol) and 10% Pd/C (30 mg) under a steady stream of N2. The mixture was stirred under hydrogen for 16 hours, filtered through a milipore 0.22 μm type GV filter disc and concentrated on a rotary evaporator. The residue was dried under vaccum to provide 3-amino-4-methylaminobenzoic acid (1.1 g, 61% yield).
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[NH:13][CH3:14])[C:7]([OH:9])=[O:8])([O-])=O.N#N>[Pd].C(O)C>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[NH:13][CH3:14])[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
2.09 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1NC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a milipore 0.22 μm type GV
FILTRATION
Type
FILTRATION
Details
filter disc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was dried under vaccum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=CC1NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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